molecular formula C12H9ClN2O2 B3839585 3-chloro-N'-(2-furylmethylene)benzohydrazide

3-chloro-N'-(2-furylmethylene)benzohydrazide

Cat. No. B3839585
M. Wt: 248.66 g/mol
InChI Key: XKXMPPYHHCVVBF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(2-furylmethylene)benzohydrazide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMB belongs to the class of hydrazide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-chloro-N'-(2-furylmethylene)benzohydrazide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). 3-chloro-N'-(2-furylmethylene)benzohydrazide has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-chloro-N'-(2-furylmethylene)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-chloro-N'-(2-furylmethylene)benzohydrazide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-chloro-N'-(2-furylmethylene)benzohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant properties. 3-chloro-N'-(2-furylmethylene)benzohydrazide has been shown to inhibit the migration and invasion of cancer cells, indicating its potential anti-metastatic properties.

Advantages and Limitations for Lab Experiments

3-chloro-N'-(2-furylmethylene)benzohydrazide has several advantages for lab experiments, including its easy synthesis, low cost, and potent biological activity. However, 3-chloro-N'-(2-furylmethylene)benzohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 3-chloro-N'-(2-furylmethylene)benzohydrazide in lab experiments to avoid any potential toxicity.

Future Directions

Could include the development of 3-chloro-N'-(2-furylmethylene)benzohydrazide derivatives with improved solubility and bioavailability, the investigation of its potential as a combination therapy with other anticancer drugs, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N'-(2-furylmethylene)benzohydrazide and its potential targets in cancer and inflammatory diseases.

Scientific Research Applications

3-chloro-N'-(2-furylmethylene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. 3-chloro-N'-(2-furylmethylene)benzohydrazide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis in cancer cells and inhibit angiogenesis. 3-chloro-N'-(2-furylmethylene)benzohydrazide has been shown to possess potent anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-chloro-N'-(2-furylmethylene)benzohydrazide has also been reported to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-[(E)-furan-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-1-3-9(7-10)12(16)15-14-8-11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXMPPYHHCVVBF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-(2-furylmethylene)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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